molecular formula C38H32ClOP B15179021 2-benzyl-4-chlorophenolate;benzyl(triphenyl)phosphanium CAS No. 94231-11-5

2-benzyl-4-chlorophenolate;benzyl(triphenyl)phosphanium

Cat. No.: B15179021
CAS No.: 94231-11-5
M. Wt: 571.1 g/mol
InChI Key: OTGGOPQQHNLDQP-UHFFFAOYSA-M
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Description

2-Benzyl-4-chlorophenolate;benzyl(triphenyl)phosphanium is a chemical compound with the molecular formula C13H10ClO It is known for its unique structure, which includes a benzyl group and a chlorophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-4-chlorophenolate typically involves the reaction of 2-benzyl-4-chlorophenol with a suitable base to form the phenolate ion. This reaction can be carried out under mild conditions, often using solvents such as ethanol or methanol. The reaction is usually conducted at room temperature, and the product can be isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the production of 2-benzyl-4-chlorophenolate may involve more scalable methods, such as continuous flow reactors. These methods allow for the efficient production of large quantities of the compound while maintaining high purity. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4-chlorophenolate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .

Scientific Research Applications

2-Benzyl-4-chlorophenolate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-benzyl-4-chlorophenolate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-4-chlorophenolate stands out due to its unique combination of a benzyl group and a chlorophenol moiety.

Properties

CAS No.

94231-11-5

Molecular Formula

C38H32ClOP

Molecular Weight

571.1 g/mol

IUPAC Name

2-benzyl-4-chlorophenolate;benzyl(triphenyl)phosphanium

InChI

InChI=1S/C25H22P.C13H11ClO/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;14-12-6-7-13(15)11(9-12)8-10-4-2-1-3-5-10/h1-20H,21H2;1-7,9,15H,8H2/q+1;/p-1

InChI Key

OTGGOPQQHNLDQP-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C=CC(=C2)Cl)[O-].C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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